molecular formula C9H7BrFNO B1371062 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one CAS No. 1156389-00-2

6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1371062
M. Wt: 244.06 g/mol
InChI Key: QHBQAFBBDSHWLQ-UHFFFAOYSA-N
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Patent
US09073929B2

Procedure details

To a stirred solution of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one (122-3; 3 g, 0.0012 mol) in N,N-dimethylformamide (30 mL) was added N-chlorosuccinimide in N,N-dimethylformamide (3 mL) (1.4 g, 0.0105 mol) at 70° C. drop wise over a period of 2 h. Reaction mass was allowed to stir at 70° C. for 14 h. The reaction mixture was cooled and diluted with ice cold water. The precipitated solid was filtered and dried to obtain title compound. MS (M−1): 278.12.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1F)[NH:8][C:7](=[O:13])[CH2:6][CH2:5]2.[Cl:14]N1C(=O)CCC1=O>CN(C)C=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([Cl:14])[CH:11]=1)[NH:8][C:7](=[O:13])[CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C2CCC(NC2=CC1F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
to stir at 70° C. for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mass
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
diluted with ice cold water
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC=1C=C2CCC(NC2=C(C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.